Cas no 1887149-72-5 (2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol)
2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1887149-72-5
- 2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol
- EN300-1949447
- 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol
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- Inchi: 1S/C10H7F3N2O/c11-10(12,13)9(16)8-5-14-6-3-1-2-4-7(6)15-8/h1-5,9,16H
- InChI Key: IMPUUFCPGIFWRI-UHFFFAOYSA-N
- SMILES: FC(C(C1C=NC2C=CC=CC=2N=1)O)(F)F
Computed Properties
- Exact Mass: 228.05104734g/mol
- Monoisotopic Mass: 228.05104734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 46Ų
2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1949447-0.05g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1949447-0.1g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1949447-0.25g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1949447-0.5g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1949447-1.0g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1949447-2.5g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1949447-5.0g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1949447-10.0g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1949447-1g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1949447-5g |
2,2,2-trifluoro-1-(quinoxalin-2-yl)ethan-1-ol |
1887149-72-5 | 5g |
$2650.0 | 2023-09-17 |
2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol
Recent Advances in the Study of 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol (CAS: 1887149-72-5)
The compound 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol (CAS: 1887149-72-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic versatility of 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol, which serves as a key intermediate in the development of novel heterocyclic compounds. The presence of the trifluoromethyl group and the quinoxaline moiety in its structure enhances its reactivity and binding affinity, making it a valuable scaffold for drug discovery. Researchers have successfully employed this compound in the synthesis of various derivatives with improved pharmacokinetic properties.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol exhibits promising inhibitory effects against several enzymes involved in inflammatory and oncogenic pathways. Notably, its ability to modulate the activity of kinases and other signaling proteins has positioned it as a potential candidate for the treatment of cancer and autoimmune diseases. Further mechanistic studies are underway to elucidate its precise mode of action.
One of the most significant breakthroughs in recent research involves the optimization of the compound's solubility and bioavailability. Through structural modifications, scientists have developed derivatives of 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol that exhibit enhanced stability and reduced toxicity. These advancements have paved the way for preclinical evaluations, with some derivatives showing favorable results in animal models.
Despite these promising developments, challenges remain in the clinical translation of 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol. Issues such as metabolic stability and off-target effects need to be addressed through further research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 2,2,2-Trifluoro-1-(quinoxalin-2-yl)ethan-1-ol (CAS: 1887149-72-5) represents a promising scaffold in medicinal chemistry with diverse applications. Ongoing research is expected to uncover new insights into its pharmacological potential, ultimately contributing to the development of innovative treatments for various diseases. The compound's unique structural features and biological activity make it a subject of continued interest in the scientific community.
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